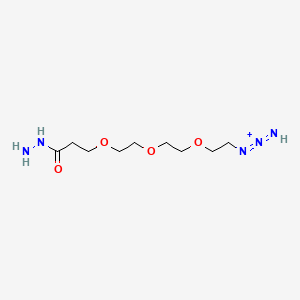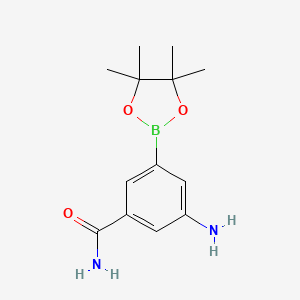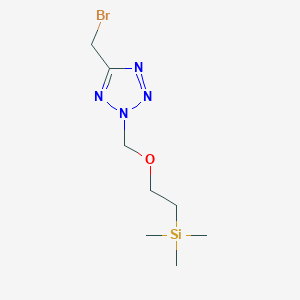
14-(hydrazinecarbonyl)-6,9,12-trioxa-1,2,3-triazatetradeca-1,2-dien-2-ium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
14-(hydrazinecarbonyl)-6,9,12-trioxa-1,2,3-triazatetradeca-1,2-dien-2-ium is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is characterized by the presence of an azide group (N3) and a hydrazide group (NH-NH2) connected by a triethylene glycol (PEG3) spacer. This compound is widely used in various fields, including chemistry, biology, and medicine, due to its unique chemical properties and versatility in bioconjugation and click chemistry reactions .
準備方法
Synthetic Routes and Reaction Conditions
14-(hydrazinecarbonyl)-6,9,12-trioxa-1,2,3-triazatetradeca-1,2-dien-2-ium can be synthesized through a series of chemical reactions involving the functionalization of polyethylene glycol. The synthesis typically involves the following steps:
Activation of PEG: The PEG chain is activated by introducing reactive groups such as tosyl or mesyl groups.
Azidation: The activated PEG is then reacted with sodium azide (NaN3) to introduce the azide group.
Hydrazide Formation: The azido-PEG intermediate is further reacted with hydrazine (NH2NH2) to form the hydrazide group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically purified using techniques such as column chromatography and recrystallization .
化学反応の分析
Types of Reactions
14-(hydrazinecarbonyl)-6,9,12-trioxa-1,2,3-triazatetradeca-1,2-dien-2-ium undergoes various chemical reactions, including:
Click Chemistry: The azide group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming stable triazole linkages.
Substitution: The hydrazide group can react with carbonyl compounds (aldehydes and ketones) to form hydrazones.
Common Reagents and Conditions
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Requires copper (I) catalysts and alkyne-containing compounds.
Reduction: Utilizes reducing agents like LiAlH4 or palladium on carbon (Pd/C) with hydrogen gas.
Hydrazone Formation: Involves carbonyl compounds and mild acidic conditions .
Major Products Formed
Triazoles: Formed through click chemistry reactions.
Primary Amines: Resulting from the reduction of the azide group.
Hydrazones: Produced from the reaction of the hydrazide group with carbonyl compounds .
科学的研究の応用
14-(hydrazinecarbonyl)-6,9,12-trioxa-1,2,3-triazatetradeca-1,2-dien-2-ium has a wide range of applications in scientific research:
Bioconjugation: Used to link biomolecules such as proteins, peptides, and nucleic acids through click chemistry.
Drug Delivery: Employed in the development of drug delivery systems due to its biocompatibility and ability to enhance solubility.
Nanotechnology: Utilized in the synthesis of nanoparticles and nanomaterials for various applications.
Medical Research: Applied in the development of diagnostic tools and therapeutic agents.
作用機序
The mechanism of action of 14-(hydrazinecarbonyl)-6,9,12-trioxa-1,2,3-triazatetradeca-1,2-dien-2-ium primarily involves its ability to participate in click chemistry reactions. The azide group reacts with alkyne-containing molecules to form stable triazole linkages, facilitating the conjugation of various biomolecules. This property is particularly useful in bioconjugation and drug delivery applications, where the compound can be used to link therapeutic agents to targeting molecules .
類似化合物との比較
Similar Compounds
Azido-PEG3-Amine (N3-PEG3-NH2): Contains an azide group and an amine group, used in similar applications.
Azido-PEG3-Acid (N3-PEG3-COOH): Contains an azide group and a carboxylic acid group, used for bioconjugation and surface modification.
Uniqueness
14-(hydrazinecarbonyl)-6,9,12-trioxa-1,2,3-triazatetradeca-1,2-dien-2-ium is unique due to the presence of both azide and hydrazide groups, allowing it to participate in a wider range of chemical reactions compared to similar compounds. This dual functionality makes it highly versatile for various applications in chemistry, biology, and medicine .
特性
IUPAC Name |
2-[2-[2-(3-hydrazinyl-3-oxopropoxy)ethoxy]ethoxy]ethylimino-iminoazanium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N5O4/c10-13-9(15)1-3-16-5-7-18-8-6-17-4-2-12-14-11/h10H,1-8H2,(H2,11,12)/p+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URHYHZGMAQSZPI-UHFFFAOYSA-O |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCN=[N+]=N)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N5O4+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














